N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzodioxin ring fused with a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-methylphenol and a suitable leaving group.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or alcohol derivatives.
Substitution: The phenoxy and benzodioxin rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-chlorophenoxy)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenoxy)acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the 4-methylphenoxy group, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO4/c1-12-2-5-14(6-3-12)22-11-17(19)18-13-4-7-15-16(10-13)21-9-8-20-15/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
InChI Key |
BOUCEPSBTZVTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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